2-Hydroxyoxane-2-carboxylic acid
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Overview
Description
2-Hydroxyoxane-2-carboxylic acid is an organic compound that belongs to the class of carboxylic acids. It features a carboxyl group (-COOH) and a hydroxyl group (-OH) attached to the same carbon atom, forming a unique structure. This compound is known for its versatility and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxyoxane-2-carboxylic acid can be synthesized through several methods:
Oxidation of Primary Alcohols and Aldehydes: Primary alcohols can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO₄) in acidic, alkaline, or neutral media.
Hydrolysis of Nitriles and Amides: Nitriles can be hydrolyzed to amides and then to carboxylic acids in the presence of catalysts (H⁺ or OH⁻).
Carboxylation of Grignard Reagents: Grignard reagents react with carbon dioxide to form carboxylic acids after acidification with a mineral acid.
Industrial Production Methods
Industrial production of this compound often involves the oxidation of primary alcohols or aldehydes using large-scale oxidizing agents. The process is optimized for high yield and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyoxane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into alcohols or aldehydes.
Substitution: The hydroxyl group can be substituted with other nucleophiles to form esters, amides, or anhydrides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromic acid.
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Alcohols, amines, thionyl chloride (SOCl₂).
Major Products Formed
Esters: Formed by reacting with alcohols.
Amides: Formed by reacting with amines.
Anhydrides: Formed by heating two molecules of carboxylic acid.
Scientific Research Applications
2-Hydroxyoxane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Plays a role in metabolic pathways and is used in the study of enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, nanomaterials, and surface modifiers.
Mechanism of Action
The mechanism of action of 2-Hydroxyoxane-2-carboxylic acid involves its interaction with molecular targets through its carboxyl and hydroxyl groups. These functional groups enable it to participate in hydrogen bonding, nucleophilic substitution, and other chemical interactions. The pathways involved include:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.
Signal Transduction: Modulates cellular signaling pathways by interacting with receptors and other proteins.
Comparison with Similar Compounds
2-Hydroxyoxane-2-carboxylic acid can be compared with other carboxylic acids such as:
Lactic Acid (2-Hydroxypropanoic Acid): Similar structure but differs in the carbon chain length.
Glycolic Acid (Hydroxyacetic Acid): Has one less carbon atom and different properties.
Citric Acid (2-Hydroxypropane-1,2,3-tricarboxylic Acid): Contains multiple carboxyl groups and is used in different applications.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields.
Properties
CAS No. |
776255-60-8 |
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Molecular Formula |
C6H10O4 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
2-hydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C6H10O4/c7-5(8)6(9)3-1-2-4-10-6/h9H,1-4H2,(H,7,8) |
InChI Key |
SXTJHIPACWRISC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)(C(=O)O)O |
Origin of Product |
United States |
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